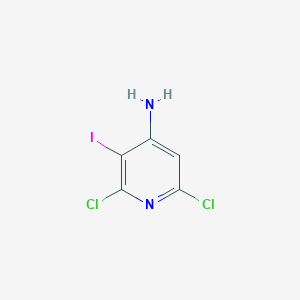

2,6-Dichloro-3-iodopyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,6-Dichloro-3-iodopyridin-4-amine” is a chemical compound with the CAS Number: 1235873-11-6 . It has a molecular weight of 288.9 . The IUPAC name for this compound is 2,6-dichloro-3-iodopyridin-4-amine . The InChI Code for this compound is 1S/C5H3Cl2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H, (H2,9,10) .

Synthesis Analysis

The synthesis of 4-amino-2,6-dichloropyridine, a similar compound, has been reported . The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .

Molecular Structure Analysis

The molecular formula of “2,6-Dichloro-3-iodopyridin-4-amine” is C5H3Cl2IN2 . The structure of this compound includes a pyridine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Physical And Chemical Properties Analysis

“2,6-Dichloro-3-iodopyridin-4-amine” is a solid at room temperature . It should be stored at 2-8°C, protected from light .

科学的研究の応用

Chemical Reactions and Rearrangements

2,6-Dichloro-3-iodopyridin-4-amine plays a role in various chemical reactions and rearrangements. Research demonstrates its involvement in transformations that yield different aminopyridines. For instance, halopyridines, including derivatives of this compound, undergo rearrangements leading to the formation of aminopyridines, potentially involving intermediates like pyridyne (Pieterse & Hertog, 2010). This showcases its utility in complex organic synthesis.

Synthesis of Bioactive Compounds

2,6-Dichloro-3-iodopyridin-4-amine is crucial in synthesizing bioactive natural products, medicinally important compounds, and organic materials. For example, reactions between halopyridines and various amines selectively yield high yields of different aminopyridines, which are key for creating bioactive compounds and potentially for pharmaceutical applications (Bolliger, Oberholzer, & Frech, 2011).

Catalytic Applications

The compound is used in palladium-catalyzed aminocarbonylation reactions, which are significant for synthesizing N-substituted nicotinamide related compounds and other biologically important derivatives (Takács, Jakab, Petz, & Kollár, 2007). Such processes are valuable in the pharmaceutical industry for creating various medicinally relevant compounds.

Organic Synthesis and Material Science

In material science and organic synthesis, this compound aids in the development of new materials. It is involved in the selective functionalization of dichloropyridines, which is a critical step in synthesizing new organic materials with potential applications in various fields (Marzi, Bigi, & Schlosser, 2001).

Polymer Synthesis

2,6-Dichloro-3-iodopyridin-4-amine has applications in polymer synthesis as well. It's used in catalytic systems for polymerizing specific compounds, demonstrating its role in creating new polymers with unique properties (Kim et al., 2018).

Advanced Organic Transformations

The compound is also pivotal in advanced organic transformations, such as ring transformations and creating new macrocyclic compounds. These transformations are critical in developing new pharmaceuticals and advanced organic materials (Frydrych et al., 2019).

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye/face protection .

特性

IUPAC Name |

2,6-dichloro-3-iodopyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTOZCXCTNIPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-iodopyridin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)

![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)